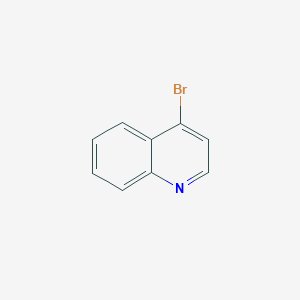

4-Bromoquinoline

Overview

Description

4-Bromoquinoline (CAS No. 3964-04-3) is a halogenated quinoline derivative with the molecular formula C₉H₆BrN and a molecular weight of 208.06 g/mol. It is a versatile intermediate in organic synthesis, characterized by a melting point of 29–34°C, a boiling point of 282.9–308.9°C, and a density of 1.504–1.624 g/cm³ . The compound is soluble in water, ethanol, and ether, making it suitable for diverse reaction conditions.

This compound is widely employed in pharmaceutical research, particularly in synthesizing key intermediates for drugs like pitavastatin and exploring anticancer agents such as paclitaxel derivatives . Its reactivity stems from the electron-withdrawing bromine substituent at the 4-position, which activates the quinoline ring for cross-coupling and functionalization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. For instance, quinoline can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield this compound. Another method involves the use of ortho-propynol phenyl azides, which undergo a cascade cyclization reaction promoted by trimethylsilyl bromide (TMSBr) to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using quinoline as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles. For example, it can react with organolithium or Grignard reagents to form substituted quinoline derivatives.

Oxidation Reactions: this compound can be oxidized to form quinoline N-oxide derivatives.

Reduction Reactions: The compound can be reduced to form 4-aminoquinoline under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline N-oxide derivatives

- 4-Aminoquinoline

Scientific Research Applications

Anticancer Properties

4-Bromoquinoline derivatives have been investigated for their anticancer activities. Studies indicate that certain derivatives can inhibit cancer cell proliferation, making them promising candidates for further development as anticancer agents. The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival.

PET Imaging Agents

Recent research has explored the use of this compound as a precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. For instance, a study developed a fluorine-18 labeled (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue that showed selective accumulation in fibroblast activation protein (FAP)-positive tumors, suggesting its potential as a PET tracer for cancer diagnosis .

Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates. A notable example is its use in the total mechano-synthesis of pitavastatin, a cholesterol-lowering agent. This process employs this compound in a multi-step reaction sequence that enhances efficiency and reduces environmental impact compared to traditional methods .

| Synthesis Method | Key Steps | Outcome |

|---|---|---|

| Total Mechano-synthesis | Suzuki–Miyaura coupling, Minisci C–H alkylation, Oxidation Heck coupling | Efficient production of pitavastatin intermediates |

DFT Analysis

Density Functional Theory (DFT) studies on this compound derivatives have provided insights into their electronic structure and stability. These computational analyses support the design of new derivatives with enhanced therapeutic properties by predicting their reactivity and interaction with biological targets .

Mechanism of Action

4-Bromoquinoline can be compared with other halogenated quinoline derivatives, such as:

- 4-Chloroquinoline

- 4-Iodoquinoline

- 4-Fluoroquinoline

Uniqueness:

- Reactivity: The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

- Applications: While other halogenated quinolines also have significant applications, this compound is particularly noted for its use in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Structural and Reactivity Differences Among Bromoquinoline Isomers

The position of the bromine substituent on the quinoline ring significantly influences reactivity and application. Key comparisons include:

2-Bromoquinoline vs. 3-Bromoquinoline vs. 4-Bromoquinoline

Key Observations :

- Reactivity Trends: 2-Bromoquinoline exhibits higher yields in direct arylation compared to 3- and 4-isomers, likely due to reduced steric hindrance and favorable electronic effects at the 2-position .

- Catalyst Compatibility: Pd/NiXantphos-based catalysts enable efficient coupling of this compound with heteroarenes (75–98% yields), outperforming systems designed for primary alcohols .

Comparison with Non-Halogenated Analogues: 4-Methylquinoline

4-Methylquinoline, a non-halogenated derivative, shows distinct behavior:

- Suzuki-Miyaura Coupling: Lower yields (48–51%) compared to this compound, highlighting the bromine substituent's role in stabilizing transition states during cross-coupling .

- Thermal Stability: this compound’s higher melting point (29–34°C vs. liquid at room temperature for 4-methylquinoline) reflects stronger intermolecular interactions due to bromine’s polarizability .

Biological Activity

4-Bromoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrN and a molecular weight of 201.06 g/mol. The presence of the bromine atom at the 4-position of the quinoline ring significantly influences its reactivity and biological properties.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

- Study Findings : A study indicated that derivatives of this compound possess a broad spectrum of antimicrobial activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited | |

| Bacillus subtilis | Inhibited | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Moderate inhibition |

2. Antiplasmodial Activity

This compound derivatives have been investigated for their antimalarial properties, particularly against Plasmodium falciparum.

- Case Study : A series of quinoline-4-carboxamide derivatives were optimized from a phenotypic screen, showing moderate potency with an EC50 value of 120 nM against P. falciparum. The most promising compound demonstrated excellent oral efficacy in mouse models with ED90 values below 1 mg/kg .

| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 120 | <1 | Inhibition of translation elongation factor 2 (PfEF2) |

3. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines, including cancerous and non-cancerous cells.

- Findings : In vitro studies indicated moderate cytotoxicity in cervical cancer cells (HeLa) with IC50 values around 36.6 μM, suggesting potential as an anticancer agent .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HeLa | 36.6 ± 1.0 | Moderate cytotoxicity |

| RPE-1 | 81.4 ± 3.5 | Moderate cytotoxicity |

| TIB-75 | >100 | Low cytotoxicity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including halogenation reactions on quinoline precursors. Its derivatives are often synthesized to enhance specific biological activities or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include halogenation of quinoline derivatives (e.g., direct bromination using Br₂/PCl₃) or palladium-catalyzed cross-coupling reactions. Yield and purity depend on temperature control, stoichiometry of reagents (e.g., excess bromine may lead to di-substitution), and catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC is critical to verify monobromination .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Confirm substitution pattern (e.g., singlet for Br at C4 in <sup>1</sup>H NMR).

- Mass Spectrometry (MS) : Verify molecular ion peak (m/z 212/214 for [M+H]⁺ with Br isotopic signature).

- HPLC : Assess purity (>95% recommended for biological assays). Include elemental analysis for novel derivatives .

Q. What literature review strategies are effective for identifying gaps in this compound research?

- Methodological Answer : Use keyword combinations (e.g., "this compound synthesis," "quinoline bromination kinetics") in databases like SciFinder and Reaxys. Filter results by publication date (last 10 years) and focus on primary literature. Track citation networks to identify understudied areas, such as regioselective functionalization .

Q. How can researchers design preliminary experiments to assess this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Conduct small-scale screening under varying conditions (solvent polarity, base strength, temperature). Use TLC or GC-MS to monitor reaction progress. Compare leaving group efficiency (e.g., Br vs. Cl) and quantify byproducts via HPLC .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for bromination steps due to toxic bromine vapors. Employ PPE (gloves, goggles) and avoid skin contact, as quinoline derivatives may be mutagenic. Store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations elucidate the electronic effects of this compound in catalytic systems?

- Methodological Answer : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to predict electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental reactivity data (e.g., Suzuki-Miyaura coupling efficiency) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, concentration range). Perform dose-response curves and statistical validation (ANOVA with post-hoc tests). Use meta-analysis to reconcile discrepancies across studies .

Q. How can Design of Experiments (DOE) optimize multi-step syntheses involving this compound?

- Methodological Answer : Apply factorial design to variables like temperature, catalyst loading, and reaction time. Use response surface methodology (RSM) to maximize yield while minimizing side products. Validate models via confirmation runs .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound’s bromine displacement reactions?

- Methodological Answer : Compare rates using deuterated vs. protiated substrates. A primary KIE (kH/kD > 1) suggests bond-breaking in the rate-determining step. Combine with Hammett plots to differentiate between SN1/SN2 pathways .

Q. How do solvent effects influence the photophysical properties of this compound-based fluorophores?

- Methodological Answer : Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., hexane vs. DMSO). Calculate Stokes shift and correlate with Reichardt’s ET(30) scale. Use TD-DFT to simulate solvent interactions .

Q. Methodological Frameworks and Best Practices

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Experimental Reproducibility : Document protocols in line with Beilstein Journal guidelines, including raw data deposition and step-by-step synthesis details .

- Literature Integration : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions, particularly for bioactivity studies .

Properties

IUPAC Name |

4-bromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXIPCHEUMEUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471338 | |

| Record name | 4-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-04-3 | |

| Record name | 4-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.